4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S2/c1-6-12-28(13-7-2)33(30,31)20-10-8-19(9-11-20)22(29)25-24-27-26-23(32-24)21-17(4)14-16(3)15-18(21)5/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZHPDJLJCMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.
Chemical Structure
The compound consists of a thiadiazole ring linked to a benzamide moiety. The presence of dipropylsulfamoyl and trimethylphenyl groups enhances its biological profile. The structural formula can be represented as follows:
Anticancer Activity
Thiadiazole derivatives have shown significant anticancer properties in various studies. For instance:
- In vitro studies demonstrated that thiadiazole derivatives can inhibit the proliferation of cancer cell lines. A related compound exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
- The mechanism of action often involves cell cycle arrest and induction of apoptosis in cancer cells. For example, compounds similar in structure to the target compound have been shown to affect the G0/G1 phase population while reducing S phase progression .
Antimicrobial Activity
Thiadiazole compounds are also recognized for their antimicrobial properties:
- A study reported that compounds containing thiadiazole rings exhibited significant antibacterial activity against various bacterial strains, with some showing lower EC50 values than established antibiotics .
- The antifungal activity has also been noted, with certain derivatives effectively inhibiting fungal growth in vitro.
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory potential of thiadiazole derivatives is another area of interest:
- Compounds similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines in various models .
- The antioxidant activity is often assessed using DPPH radical scavenging assays, where IC50 values can range significantly depending on the substituents on the thiadiazole ring .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Dipropylsulfamoyl | Enhances solubility and bioavailability |
| Trimethylphenyl | Increases lipophilicity |
| Benzamide moiety | Contributes to receptor binding |
The presence of different functional groups can significantly influence the compound's interaction with biological targets and its overall efficacy.
Case Studies
- Anticancer Study : A related compound demonstrated potent cytotoxicity against multiple cancer cell lines with IC50 values in the submicromolar range. This highlights the potential for developing new anticancer agents based on thiadiazole scaffolds .
- Antimicrobial Evaluation : Another study found that a thiadiazole derivative had superior activity against specific pathogens compared to traditional antibiotics, suggesting a promising avenue for new antimicrobial therapies .
Scientific Research Applications
Antiviral Activity
Recent studies have shown that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, research indicates that compounds with similar structures can inhibit the replication of RNA viruses, including poliovirus and coxsackievirus .
Table 1: Antiviral Efficacy of Thiadiazole Derivatives
| Compound | Virus Type | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Compound A | Poliovirus 1 | 85% | |
| Compound B | Coxsackievirus B4 | 90% | |
| 4-(Dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | TBD | TBD | TBD |
Anticancer Properties
The compound's mechanism of action may also extend to targeting carbonic anhydrases (CAs), which are implicated in tumor growth under hypoxic conditions. Research has focused on designing inhibitors that can selectively target CAs IX and XII to impede cancer cell survival .
Table 2: Inhibition of Carbonic Anhydrases by Thiadiazole Derivatives
| Compound | CA Target | Inhibition Percentage (%) | Reference |
|---|---|---|---|
| Compound C | CA IX | 75% | |
| Compound D | CA XII | 80% | |
| This compound | TBD | TBD | TBD |
Synthesis and Characterization
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiadiazole ring followed by the introduction of the dipropylsulfamoyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure.
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on Antiviral Activity : A study evaluated the effectiveness of various thiadiazole derivatives against SARS-CoV-2. The results indicated that certain modifications to the side chains significantly enhanced antiviral activity .
- Case Study on Anticancer Effects : Research conducted on a series of benzamide derivatives showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural variations in enhancing biological activity .
Chemical Reactions Analysis
Sulfonamide Group (R-SO₂-NR₁R₂)
- Acid/Base Hydrolysis : The sulfonamide bond is resistant to hydrolysis under mild conditions but may cleave under prolonged heating with concentrated HCl or H₂SO₄, yielding sulfonic acid and amine derivatives .
- Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated sulfonamides .
1,3,4-Thiadiazole Ring
- Electrophilic Substitution : The electron-deficient thiadiazole ring undergoes substitution at C-5 with electrophiles (e.g., NO₂⁺ in nitration) .
- Oxidation : TBHP or H₂O₂ oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .
Benzamide Linkage
- Hydrolysis : Cleaved under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to produce 4-(dipropylsulfamoyl)benzoic acid and 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine .
- C–H Functionalization : Cobalt-catalyzed deuteriomethoxylation at the benzamide’s ortho position using CD₃OD has been reported for analogous structures .
Key Reaction Data
Mechanistic Insights
- Thiadiazole Cyclization : Proceeds via nucleophilic attack of thiourea nitrogen on a carbonyl carbon, followed by dehydration and aromatization .
- Sulfonamide Stability : The dipropylsulfamoyl group’s steric bulk enhances resistance to enzymatic degradation, a trait leveraged in prodrug design .
- Benzamide Reactivity : Coordination of the amide carbonyl to transition metals (e.g., Co) facilitates C–H activation for functionalization .
Comparison with Similar Compounds
4-Methyl-N-[5-(2,4,6-Trimethylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
This analog () replaces the dipropylsulfamoyl group with a methyl substituent. The simplified structure reduces molecular weight (C₂₀H₂₁N₃OS vs. C₂₅H₃₂N₄O₃S₂ for the target compound) and alters lipophilicity.
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
Here, the thiadiazole ring is replaced with an oxadiazole, and the 2,4,6-trimethylphenyl substituent is substituted with a 3-methoxyphenyl group (). The methoxy group introduces steric and electronic effects that could modulate aromatic π-π stacking interactions in biological targets .
4-(Dipropylsulfamoyl)-N-(5-Thiophen-2-yl-1,3,4-Oxadiazol-2-yl)Benzamide
This compound () substitutes the trimethylphenyl group with a thiophene ring. The sulfur atom in thiophene may improve redox activity or metal coordination, while the oxadiazole ring’s electronic profile differs from thiadiazole, affecting charge distribution and binding kinetics .
Heterocyclic Core Modifications
The target compound’s 1,3,4-thiadiazole core contrasts with oxadiazole (Evidences 5–6) and triazole () derivatives. Thiadiazoles exhibit higher polarizability due to sulfur’s larger atomic radius, enhancing van der Waals interactions in hydrophobic binding pockets. Triazoles, such as those in , display tautomeric equilibria (thione ↔ thiol), which may reduce stability under physiological conditions compared to the rigid thiadiazole system .
Functional Group Impact
The dipropylsulfamoyl group in the target compound introduces two key features:
- Hydrogen-bonding capacity: The sulfonamide NH can act as a hydrogen-bond donor, critical for enzyme active-site interactions.
In contrast, the methyl group in ’s analog lacks these interactions, while the methoxy () and thiophene () groups offer distinct electronic and steric profiles.
Table 1. Structural and Spectral Comparison of Key Analogs
Q & A
Q. Optimization parameters :
- Temperature : Higher yields (75–85%) are achieved at 70–80°C for sulfamoyl coupling .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, which may lead to side reactions .
How is the structural integrity of the compound confirmed post-synthesis?
Basic
Key characterization methods include:
Spectroscopic analysis :
- ¹H/¹³C NMR : Confirms proton environments (e.g., dipropylsulfamoyl methyl groups at δ 1.2–1.4 ppm) and aromatic thiadiazole protons (δ 7.5–8.2 ppm) .
- IR spectroscopy : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and thiadiazole C=N at 1600–1650 cm⁻¹ .
Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 515.2) .
X-ray crystallography : Resolves bond angles and distances (e.g., thiadiazole ring planarity) for crystalline derivatives .
What preliminary biological screening assays are recommended for this compound?
Basic
Initial screenings should prioritize:
Antimicrobial activity :
- Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC values reported in µg/mL .
Anticancer potential :
- MTT assay on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values .
Cytotoxicity :
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies in MIC or IC₅₀ values may arise from:
Assay variability :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .
Compound purity : HPLC analysis (>95% purity) ensures biological results are not skewed by impurities .
Strain-specific resistance : Cross-reference activity against multiple strains (e.g., ATCC vs. clinical isolates) .
Example : A study reported MIC values of 16–31.25 µg/mL against Gram-negative bacteria, while another showed reduced efficacy (62.5 µg/mL) due to efflux pump activity in resistant strains .
What strategies improve yield in multi-step syntheses of thiadiazole derivatives?
Q. Advanced
Intermediate stabilization :
- Protect sulfamoyl groups with tert-butyloxycarbonyl (Boc) during thiadiazole ring formation to prevent side reactions .
Catalytic optimization :
- Use N-methylmorpholine as a base to enhance coupling efficiency in benzamide formation .
Solvent-free conditions :
- Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 6 hours) and improves yield by 10–15% .
How can the mechanism of antimicrobial action be elucidated for this compound?
Advanced
Methodological approaches include:
Enzyme inhibition assays :
- Test inhibition of dihydrofolate reductase (DHFR) or DNA gyrase, common targets for sulfonamide-thiadiazole hybrids .
Membrane disruption studies :
- Propidium iodide uptake assay : Quantify membrane permeability in S. aureus after 4-hour exposure .
Resistance profiling :
- Compare activity against wild-type and efflux pump-deficient E. coli strains (e.g., ΔacrB) to identify pump-mediated resistance .
What advanced techniques characterize the compound’s interaction with biological targets?
Q. Advanced
Molecular docking :
- Simulate binding to DHFR (PDB ID: 1DHF) using AutoDock Vina; prioritize poses with sulfamoyl-thiadiazole interactions in the active site .
Surface Plasmon Resonance (SPR) :
- Measure binding kinetics (ka/kd) to purified enzymes (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹ for DHFR) .
Metabolomic profiling :
- LC-MS-based analysis of bacterial metabolite shifts (e.g., folate pathway intermediates) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
